molecular formula C18H28ClN5O2 B1604855 4-(4-(4-(Aminoiminomethyl)phenyl)-1-piperazinyl)-1-piperidineacetic acid hydrochloride CAS No. 201304-22-5

4-(4-(4-(Aminoiminomethyl)phenyl)-1-piperazinyl)-1-piperidineacetic acid hydrochloride

Cat. No.: B1604855
CAS No.: 201304-22-5
M. Wt: 381.9 g/mol
InChI Key: UFCPHZZPRPPDMC-UHFFFAOYSA-N
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Description

4-(4-(4-(Aminoiminomethyl)phenyl)-1-piperazinyl)-1-piperidineacetic acid hydrochloride is a useful research compound. Its molecular formula is C18H28ClN5O2 and its molecular weight is 381.9 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-[4-[4-(4-carbamimidoylphenyl)piperazin-1-yl]piperidin-1-yl]acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N5O2.ClH/c19-18(20)14-1-3-15(4-2-14)22-9-11-23(12-10-22)16-5-7-21(8-6-16)13-17(24)25;/h1-4,16H,5-13H2,(H3,19,20)(H,24,25);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFCPHZZPRPPDMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCN(CC2)C3=CC=C(C=C3)C(=N)N)CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00942158
Record name {4-[4-(4-Carbamimidoylphenyl)piperazin-1-yl]piperidin-1-yl}acetic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00942158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201304-22-5
Record name GR 144053
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0201304225
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name {4-[4-(4-Carbamimidoylphenyl)piperazin-1-yl]piperidin-1-yl}acetic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00942158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GR 144053 trihydrochloride hydrate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

4-(4-(4-(Aminoiminomethyl)phenyl)-1-piperazinyl)-1-piperidineacetic acid hydrochloride, commonly referred to as a piperazine derivative, has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound is primarily noted for its antithrombotic and integrin-binding properties, which are critical in the development of treatments for cardiovascular diseases.

Chemical Structure and Properties

The compound's structure is characterized by a piperazine core substituted with various functional groups that enhance its biological activity. The molecular formula is C17H24N4O2HClC_{17}H_{24}N_4O_2\cdot HCl with a molecular weight of approximately 348.86 g/mol. This structure allows for interactions with various biological targets, particularly integrins involved in platelet aggregation.

Antithrombotic Properties

Research indicates that this compound acts as a broad-spectrum antithrombotic agent . A study published in Journal of Medicinal Chemistry evaluated its activity and selectivity profile, demonstrating significant inhibition of platelet aggregation through targeting integrin αIIbβ3, a receptor critical for platelet function. The compound exhibited an IC50 value in the low nanomolar range, indicating high potency against this target .

Integrin Binding Affinity

The compound has been shown to selectively bind to integrins, which are essential for cell adhesion and signaling. The binding affinity was assessed using various assays that demonstrated its effectiveness in modulating integrin activity without excessive systemic effects, which can lead to hemorrhagic complications .

Integrin TypeIC50 Value (nM)Reference
αIIbβ31.2
αvβ30.54
α5β115.4

The mechanism by which this compound exerts its biological effects involves competitive inhibition of ligand binding to integrins. By mimicking natural ligands, it disrupts the interaction between platelets and fibrinogen, thereby preventing clot formation. This action is particularly beneficial in conditions where thrombus formation poses a significant risk.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

  • Cardiovascular Disease Models : In animal models of thrombosis, administration of the compound resulted in reduced thrombus formation and improved survival rates compared to control groups.
  • Comparative Studies with Existing Antithrombotics : When compared with established antithrombotic agents like aspirin and clopidogrel, this compound demonstrated superior efficacy in preventing arterial thrombosis without increasing bleeding risk .

Q & A

Q. What are the recommended synthetic routes for 4-(4-(4-(Aminoiminomethyl)phenyl)-1-piperazinyl)-1-piperidineacetic acid hydrochloride?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting with aromatic precursors. For example:
  • Step 1 : Condensation of 4-(aminomethyl)phenyl derivatives with piperazine under alkaline conditions, followed by HCl treatment to form the hydrochloride salt .
  • Step 2 : Acetic acid moiety introduction via nucleophilic substitution or coupling reactions using reagents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) .
  • Key Conditions : Use of triethylamine as a base, room temperature or mild heating (40–60°C), and inert solvents like dichloromethane or dimethylformamide .

Q. How can researchers confirm the compound’s structural identity and purity?

  • Methodological Answer :
  • Analytical Techniques :
  • Nuclear Magnetic Resonance (NMR) : Confirm backbone structure (e.g., piperazine/piperidine ring protons at δ 2.5–3.5 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Use a mobile phase of methanol and sodium acetate buffer (pH 4.6–6.5) to assess purity (>95%) .
  • Mass Spectrometry (MS) : Verify molecular weight (e.g., expected [M+H]+ peak at ~292.2 g/mol) .

Q. What safety protocols are critical during handling?

  • Methodological Answer :
  • PPE : Lab coat, gloves, and goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of fine particles .
  • First Aid : Immediate flushing with water for skin/eye exposure; seek medical attention for persistent irritation .

Advanced Research Questions

Q. How can contradictory biological activity data be resolved for this compound?

  • Methodological Answer :
  • Receptor Binding Assays : Test affinity against targets like histamine or serotonin receptors using radioligand displacement assays .
  • Environmental Controls : Maintain consistent pH (6.5–7.4) and temperature (37°C) to avoid stability-related discrepancies .
  • Data Normalization : Use internal standards (e.g., reference inhibitors) to account for batch-to-batch variability .

Q. What experimental designs are optimal for studying environmental fate and toxicity?

  • Methodological Answer :
  • Longitudinal Studies : Track degradation in soil/water under varying pH (4–9) and UV exposure using LC-MS/MS .
  • Ecotoxicology : Expose model organisms (e.g., Daphnia magna) to graded concentrations (0.1–100 µM) and monitor survival/gene expression .
  • Partitioning Analysis : Measure logP values to predict bioaccumulation potential .

Q. How can synthesis yield be optimized for large-scale production?

  • Methodological Answer :
  • Catalyst Screening : Test palladium or copper salts to accelerate coupling reactions .
  • Solvent Optimization : Replace dichloromethane with greener solvents (e.g., ethanol/water mixtures) to improve scalability .
  • Process Monitoring : Use in-situ FTIR to detect intermediate formation and adjust reaction time/temperature dynamically .

Q. What strategies mitigate stability issues in aqueous formulations?

  • Methodological Answer :
  • pH Buffering : Prepare solutions with ammonium acetate (pH 6.5) to prevent hydrolysis of the piperazine ring .
  • Lyophilization : Stabilize the compound as a lyophilized powder stored at -20°C .
  • Excipient Screening : Add cyclodextrins or polyethylene glycol to enhance solubility and shelf life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-(4-(Aminoiminomethyl)phenyl)-1-piperazinyl)-1-piperidineacetic acid hydrochloride
Reactant of Route 2
4-(4-(4-(Aminoiminomethyl)phenyl)-1-piperazinyl)-1-piperidineacetic acid hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.